Home > Products > Screening Compounds P65987 > 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide - 1019096-28-6

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-2527470
CAS Number: 1019096-28-6
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Relevance: While not structurally similar to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, Ivacaftor serves as a reference point within the research discussed in []. The paper focuses on identifying novel potentiators of ΔF508-CFTR that do not share the negative effects of Ivacaftor on corrector efficacy. This suggests a potential therapeutic advantage of 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide if it demonstrates potentiation without interfering with corrector action.

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound is an investigational corrector drug being studied for its potential in treating cystic fibrosis caused by the ∆F508 mutation in CFTR. []
  • Relevance: This compound highlights the context of the research discussed in [], which focuses on identifying new potentiators of ΔF508-CFTR. The paper specifically seeks to identify potentiators that do not negatively affect the efficacy of corrector drugs like 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid, unlike Ivacaftor. If 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide demonstrates such properties, it could be potentially valuable in combination therapy for cystic fibrosis.

3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) []

  • Compound Description: Similar to the previous compound, this is another investigational corrector drug under investigation for treating cystic fibrosis caused by the ∆F508 mutation in CFTR. []
  • Relevance: The inclusion of this compound further emphasizes the need for identifying potentiators of ΔF508-CFTR that do not hinder the action of corrector drugs. As with the previous corrector, 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide could be valuable if it demonstrates potentiation without interfering with the efficacy of this corrector or others like it. []

4. Tetrahydrobenzothiophenes []

  • Compound Description: This refers to a class of organic compounds containing a thiophene ring fused to a cyclohexane ring. These compounds were identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

5. Thiooxoaminothiazoles []

  • Compound Description: This represents a class of heterocyclic organic compounds characterized by a thiazole ring with an amino and thiocarbonyl group attached. These compounds were also identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

6. Pyrazole-pyrrole-isoxazoles []

  • Compound Description: This describes a class of organic compounds containing a pyrazole ring, a pyrrole ring, and an isoxazole ring. These compounds were identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

7. Anandamide [, ]

  • Compound Description: Anandamide is an endocannabinoid neurotransmitter that plays a role in various physiological processes, including pain, appetite, and memory. [, ] In the context of the provided papers, anandamide's ability to induce vasorelaxation through nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) is highlighted. [, ] This vasorelaxation effect is reported to occur independently of the cannabinoid receptors CB1 and CB2, suggesting the involvement of a novel anandamide receptor. [, ]
  • Relevance: The research in [, ] focuses on the mechanism of anandamide-mediated NO production and its potential relevance to vasorelaxation. While structurally unrelated to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, anandamide's interaction with a novel receptor pathway involved in NO production presents a point of interest. Exploring whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exhibits any influence on this pathway or NO production in general could be relevant.

8. (R)-Methanandamide [, ]

  • Compound Description: (R)-Methanandamide is a metabolically stable analog of anandamide, meaning it is more resistant to breakdown in the body. [, ] It is often used in research to study the effects of anandamide due to its longer duration of action. Like anandamide, (R)-methanandamide also induces vasorelaxation in an endothelium-dependent manner and stimulates NO production in RAEC. [, ] This effect is also independent of CB1 and CB2 receptors. [, ]
  • Relevance: The use of (R)-methanandamide in [, ] further supports the presence of a novel anandamide receptor pathway involved in NO production and vasorelaxation. Despite its structural dissimilarity to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, (R)-methanandamide's shared ability to induce NO production independently of CB1 and CB2 receptors suggests a potential area for further investigation. Assessing whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exerts any influence on this pathway could be relevant.

9. Abnormal cannabidiol (Abn-CBD) [, ]

  • Relevance: The inclusion of Abn-CBD in the studies [, ] highlights the complexity of cannabinoid signaling and its potential influence on NO production. Although structurally different from 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, Abn-CBD's ability to stimulate NO production in RAEC further supports the presence of diverse pathways regulating NO levels. Exploring whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exhibits any interactions with these pathways could be an area for further study.
Overview

5-Cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, a cyclopropyl group, and a tetrahydrothiophene moiety, which contribute to its biological activity and chemical properties.

Source

The compound can be identified through its CAS number 1172710-29-0 and is documented in various chemical databases such as PubChem and ChemicalBook. It has been synthesized for research purposes, particularly in the field of drug discovery and development.

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is further classified as an amide due to the carboxamide functional group attached to the pyrazole ring.

Synthesis Analysis

Methods

The synthesis of 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions that combine various organic synthesis techniques. The general approach includes:

  1. Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Introduction of the Cyclopropyl Group: This may involve cyclopropanation reactions using diazo compounds or other cyclopropyl precursors.
  3. Synthesis of Tetrahydrothiophene: This step often requires cyclization reactions that incorporate sulfur-containing reagents.
  4. Final Coupling Reaction: The final step usually involves coupling the synthesized components to form the complete structure.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to verify the structure and purity.

Molecular Structure Analysis

Structure

The molecular formula for 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S. The structural representation includes a pyrazole core linked to a cyclopropyl group and a dimethoxyphenyl substituent, alongside a tetrahydrothiophene ring.

Data

  • Molecular Weight: 357.46 g/mol
  • SMILES Notation: COc1ccc(C(=O)N2CCC(c3nnc(C4CC4)o3)CC2)c(OC)c1
  • Structural Characteristics: The compound exhibits multiple functional groups that influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical of amides and heterocycles, including:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
  2. Substitution Reactions: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions.
  3. Reduction Reactions: The carbonyl groups can be reduced to alcohols or other derivatives depending on the reagents used.

Technical Details

Reactions involving this compound should be monitored using chromatographic techniques to assess product formation and purity. Reaction kinetics can also be studied to understand the reactivity profile.

Mechanism of Action

Process

The mechanism of action for 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.

Data

Preliminary studies suggest that this compound may exhibit anti-inflammatory or analgesic properties, potentially through modulation of signaling pathways involved in pain perception or inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound's stability under various conditions (light, heat) should be assessed for practical applications.
  • Reactivity: Reactivity profiles indicate potential interactions with nucleophiles due to the presence of electrophilic centers.
Applications

Scientific Uses

5-Cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is primarily investigated for its potential therapeutic applications in pharmacology. Its unique structure suggests possible roles in:

  • Drug Development: As a lead compound for developing new medications targeting specific diseases.
  • Biochemical Research: To study mechanisms related to inflammation or pain management.

Properties

CAS Number

1019096-28-6

Product Name

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide

Molecular Formula

C19H23N3O5S

Molecular Weight

405.47

InChI

InChI=1S/C19H23N3O5S/c1-26-17-6-5-13(9-18(17)27-2)20-19(23)15-10-16(12-3-4-12)22(21-15)14-7-8-28(24,25)11-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,20,23)

InChI Key

UGZYDLRCMUFWHJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.